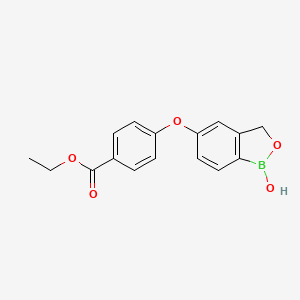
4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors, which allow for precise control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is emphasized to reduce the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-Morpholineacetic acid, (2-oxo-3-indolinylidene)hydrazide, (Z)-: This compound shares a similar core structure but lacks the dichloro substituents.
Indole derivatives: Various indole derivatives have similar biological activities and are used in similar applications.
Uniqueness
The presence of the dichloro substituents in 4-Morpholineacetic acid, (5,7-dichloro-2-oxo-3-indolinylidene)hydrazide, (Z)- enhances its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various fields .
特性
CAS番号 |
86873-19-0 |
|---|---|
分子式 |
C14H14Cl2N4O3 |
分子量 |
357.2 g/mol |
IUPAC名 |
N-[(5,7-dichloro-2-hydroxy-1H-indol-3-yl)imino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H14Cl2N4O3/c15-8-5-9-12(10(16)6-8)17-14(22)13(9)19-18-11(21)7-20-1-3-23-4-2-20/h5-6,17,22H,1-4,7H2 |
InChIキー |
BPTPNVQNXSJKEI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(=O)N=NC2=C(NC3=C2C=C(C=C3Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
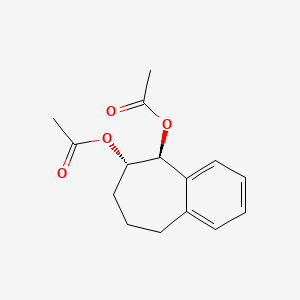

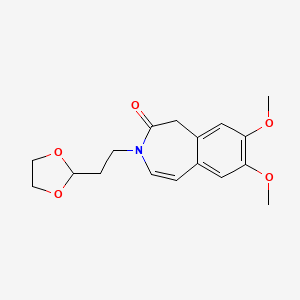
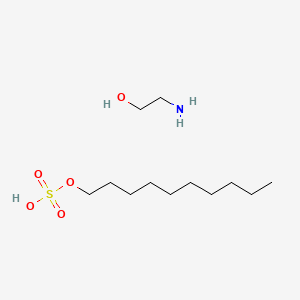
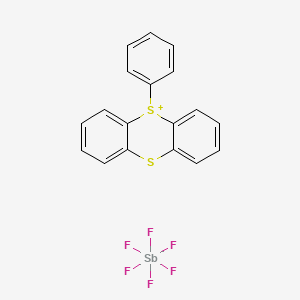

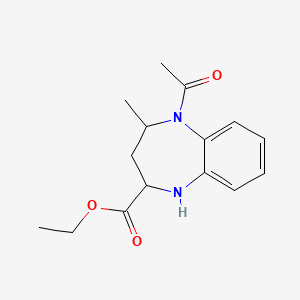
![Ethyl 2-(2-benzyl-1,1,3-trioxo-thieno[3,4-e][1,2,4]thiadiazin-4-yl)acetate](/img/structure/B12748318.png)

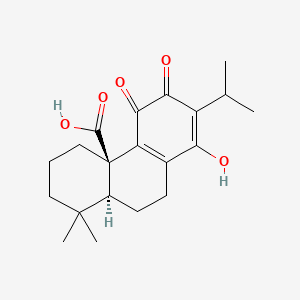
![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
